N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE
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Overview
Description
N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, a sulfonyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the cyclization of thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further modified to introduce the sulfonyl and acetamide groups through reactions with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the sulfonyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the acetamide moiety can modulate its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core and have been studied for their potential as PARP-1 inhibitors.
Thieno[3,2-d]pyrimidine derivatives: These compounds also feature a pyrimidine ring and have diverse biological activities.
Imidazo[1,5-a]pyrimidine derivatives: These compounds are structural analogs of purine bases and have been evaluated for various therapeutic applications.
Uniqueness
N-[3-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE is unique due to its combination of a pyrimidine ring, sulfonyl group, and acetamide moiety. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5S/c1-7(17)14-8-3-2-4-9(5-8)16-22(20,21)10-6-13-12(19)15-11(10)18/h2-6,16H,1H3,(H,14,17)(H2,13,15,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRJQPJPPGJYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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